2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is an organic compound that features a bromine atom, a furan ring, a hydroxypropyl group, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
The compound 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.
Mode of Action
The compound interacts with its targets by binding to the active sites of the LuxR-type receptor and the quorum-sensing repressor. This binding inhibits the normal function of these proteins, disrupting bacterial communication and reducing their pathogenicity .
Biochemical Pathways
The compound affects the quorum sensing pathway in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key proteins in this pathway, the compound disrupts the ability of bacteria to coordinate certain behaviors, including biofilm formation and the production of virulence factors .
Result of Action
The result of the compound’s action is a disruption of bacterial communication and a reduction in bacterial pathogenicity. This can lead to a decrease in the severity of bacterial infections and an increase in the effectiveness of other antibacterial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide typically involves multiple steps:
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated benzamide in the presence of a palladium catalyst.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the amide nitrogen of the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Carbon tetrachloride (CCl4), tetrahydrofuran (THF)
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxy derivatives
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-benzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methylbenzamide: Contains a methyl group instead of a methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide enhances its electron-donating ability, which can influence its reactivity in various chemical reactions and its binding interactions in biological systems .
Properties
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGCPUZPJDIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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